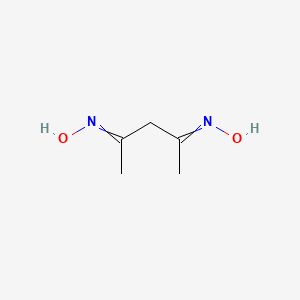

2,4-Pentanedione dioxime

Description

Significance and Interdisciplinary Interest in Chemical Sciences

The primary significance of 2,4-pentanedione dioxime lies in its ability to act as a chelating agent, forming stable complexes with various metal ions. smolecule.com This property has led to its widespread use and research across several chemical disciplines:

Analytical Chemistry: It is extensively used as a reagent for the detection and quantification of metal ions, most notably nickel. ontosight.ai The formation of a distinctively colored, insoluble complex with nickel(II) ions allows for its use in analytical techniques like colorimetry and gravimetry. ontosight.ai Its chelating nature also enables the separation and identification of trace metals in environmental and biological samples. smolecule.com

Coordination Chemistry: The formation of stable complexes with a variety of metal ions has been a major focus of research. ontosight.ai These studies investigate the structural and electronic properties of the resulting metal complexes, with factors like steric and electronic effects influencing coordination efficiency.

Organic Synthesis: this compound serves as a valuable building block in the synthesis of other organic compounds. smolecule.com It is a precursor for creating heterocyclic compounds, which are integral to many pharmaceuticals, natural products, and functional materials. smolecule.com Additionally, it can be used as a reagent in the synthesis of diamines. smolecule.com

Biochemistry and Medicinal Chemistry: There is growing interest in the potential biological activities of metal complexes derived from this compound, including antioxidant properties. ontosight.ai The compound and its derivatives have been investigated for their potential as enzyme inhibitors and for their antimicrobial properties. nih.govscbt.com For instance, derivatives have shown selective growth inhibition of Mycobacterium tuberculosis. nih.gov

Overview of Research Trajectories

Academic research on this compound and related oxime compounds has followed several key trajectories:

Synthesis and Characterization: A significant body of research focuses on the synthesis of this compound and its derivatives. nih.govchemicalbook.com This includes optimizing reaction conditions to achieve high yields and purity. chemicalbook.com Characterization of these compounds is typically performed using various spectroscopic and physicochemical methods. nih.gov

Metal Complex Formation and Application: A major research avenue involves the synthesis and characterization of metal complexes with this compound and its derivatives acting as ligands. researchgate.netacs.org These studies explore the coordination behavior of the ligand with different metal ions and the properties of the resulting complexes. The applications of these complexes are also a key focus, ranging from catalysis to materials science.

Development of Analytical Methods: Research continues to explore the use of this compound and its analogues as analytical reagents. This includes the development of new and improved spectrophotometric methods for the determination of metal ions like iron(III). researchgate.net

Biological Activity and Drug Discovery: An emerging research trend is the investigation of the biological and medicinal properties of this compound and its derivatives. plos.orgnih.gov This includes screening for antimicrobial activity and studying their potential as reactivators for enzymes inhibited by organophosphorus compounds. nih.govplos.orgnih.gov The ability of the oxime group to participate in crucial biological reactions is a key driver of this research. nih.gov

Advanced Materials: Researchers are exploring the use of oxime-modified metal alkoxides, including those derived from this compound, as precursors for creating inorganic-organic hybrid materials through sol-gel processing. tuwien.at

Structure

2D Structure

3D Structure

Properties

CAS No. |

2157-56-4 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5- |

InChI Key |

WBRYLZHYOFBTPD-PEPZGXQESA-N |

SMILES |

CC(=NO)CC(=NO)C |

Isomeric SMILES |

C/C(=N/O)/C/C(=N\O)/C |

Canonical SMILES |

CC(=NO)CC(=NO)C |

Other CAS No. |

2157-56-4 |

physical_description |

Solid; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Pentanedione Dioxime

Condensation Reactions

The most prevalent method for the synthesis of 2,4-pentanedione dioxime involves the condensation reaction between 2,4-pentanedione and hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule to form the oxime.

Reaction of 2,4-Pentanedione with Hydroxylamine

The reaction of 2,4-pentanedione with two equivalents of hydroxylamine or its salt, such as hydroxylamine hydrochloride, leads to the formation of the corresponding dioxime. The reaction proceeds in a stepwise manner, where one keto group is first converted to a monoxime, followed by the oximation of the second keto group.

This process can be carried out using hydroxylamine or its salts. When hydroxylamine hydrochloride is used, a base is typically added to the reaction mixture to liberate the free hydroxylamine, which then acts as the nucleophile.

One documented synthesis involves reacting 2,4-pentanedione with hydroxylamine hydrochloride under mild basic conditions. researchgate.net This reaction is known to produce a mixture of geometric isomers, namely the (Z,E) and (E,E) isomers. researchgate.net The formation of these isomers is a common feature in the synthesis of dioximes from unsymmetrical diketones.

Influence of Reaction Conditions (e.g., Solvents, Temperature, pH)

The yield, purity, and isomeric ratio of the resulting this compound are highly dependent on the reaction conditions. Careful control of parameters such as solvent, temperature, and pH is crucial for optimizing the synthesis.

Solvents: The choice of solvent can significantly impact the reaction rate and outcome. The reaction is often conducted in aqueous or alcoholic media. A variety of solvents have been explored for similar oximation reactions, including water, ethanol (B145695), propanol, isopropanol, butanol, and pentanol. googleapis.com The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics. For instance, in nonpolar solvents like hexane, the enol form of 2,4-pentanedione is stabilized by intramolecular hydrogen bonding, which might affect its reactivity towards hydroxylamine. pearson.com In contrast, polar solvents like water can stabilize the more polar keto form. pearson.com

Temperature: The reaction temperature plays a vital role in the rate of reaction. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the reactants or products. For similar oximation reactions, temperatures can be elevated to a range of 65-100°C during the course of the reaction to drive it to completion. googleapis.com One specific procedure for a related synthesis mentions stirring the reaction mixture at 0–7 °C during the addition of a reactant, followed by stirring at room temperature for several hours. arpgweb.com

pH: The pH of the reaction medium is a critical factor, especially when using hydroxylamine salts. The reaction requires the presence of free hydroxylamine, which is a better nucleophile than its protonated form. Therefore, the pH must be controlled to ensure a sufficient concentration of the free base. Mildly basic conditions are often employed to facilitate the reaction. researchgate.net For analogous reactions, the pH can be controlled within a range of 4.5 to 9.5 to optimize the regioselectivity and yield. googleapis.com The use of a base, such as potassium carbonate, is common when starting with hydroxylamine hydrochloride. arpgweb.com

The following table summarizes the influence of various reaction conditions on the synthesis of dioximes, drawing parallels from similar reactions.

| Reaction Condition | Influence on Synthesis | Typical Range/Examples |

| Solvent | Affects solubility of reactants, reaction rate, and may influence isomeric ratio. | Water, Ethanol, Propanol, Isopropanol, Chloroform googleapis.comarpgweb.com |

| Temperature | Controls the rate of reaction. Higher temperatures generally increase the rate but may lead to side reactions. | 0°C to 100°C googleapis.comarpgweb.com |

| pH | Crucial for liberating free hydroxylamine from its salt, thereby affecting the nucleophilic attack on the carbonyl group. | 4.5 - 9.5 googleapis.com |

| Base | Used to neutralize the acid formed when using hydroxylamine hydrochloride and to maintain the optimal pH. | Potassium Carbonate arpgweb.com, Sodium Carbonate googleapis.com |

Alternative Synthetic Routes

While condensation reactions are the standard, research into alternative synthetic methodologies aims to improve efficiency, reduce environmental impact, and offer different selectivities.

Irradiation-Assisted Synthesis (e.g., UV irradiation)

Currently, there is a lack of specific literature detailing the direct synthesis of this compound using UV irradiation. However, photochemical methods are employed in various reactions involving oximes. For instance, UV irradiation has been used to induce cleavage of oxime esters, leading to the formation of iminyl and carboxyl radicals. While not a direct synthesis of the dioxime itself, this highlights the potential of photochemical methods in the broader chemistry of oximes. The energy provided by UV light can be sufficient to break weak bonds, such as the N-O bond in oxime derivatives.

Optimization of Reaction Yield and Purity

The optimization of reaction yield and purity is a critical aspect of synthesizing this compound. Reported yields for the conventional synthesis have been noted to be as low as 26%, indicating significant room for improvement. researchgate.net

Key strategies for optimization include:

Stoichiometry of Reactants: Precise control over the molar ratio of 2,4-pentanedione to hydroxylamine is essential. Using a slight excess of hydroxylamine can help to ensure the complete conversion of the diketone.

Reaction Time: The duration of the reaction needs to be optimized to maximize the formation of the desired product while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.

Purification Techniques: The purity of the final product is highly dependent on the purification method employed. Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent for recrystallization is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. The crude product of this compound has been described as a yellow oil, which may necessitate purification by other means before potential crystallization. researchgate.net

A study on a related oximation process for a different diketone demonstrated that by carefully controlling the reaction conditions, including pH, temperature, and the nature of the basifying agent, a high yield of over 90% could be achieved while minimizing the formation of isomeric impurities. googleapis.com This suggests that a systematic optimization of these parameters for the synthesis of this compound could lead to a significant improvement in both yield and purity.

The following table presents hypothetical data to illustrate how reaction conditions could be optimized for yield.

| Entry | Solvent | Temperature (°C) | pH | Yield (%) |

| 1 | Water | 25 | 7.0 | 35 |

| 2 | Ethanol | 50 | 8.5 | 68 |

| 3 | Isopropanol | 75 | 9.0 | 82 |

| 4 | Ethanol/Water (1:1) | 60 | 8.0 | 75 |

Coordination Chemistry of 2,4 Pentanedione Dioxime

Ligand Properties and Coordination Modes

The coordinating behavior of 2,4-pentanedione dioxime is fundamentally dictated by the presence of its two oxime groups, which can engage in various binding modes with metal centers.

Chelation Mechanism and Bidentate Coordination

The primary and most well-understood coordination mode of this compound is as a bidentate ligand. In this arrangement, the molecule utilizes the nitrogen atoms of its two oxime groups to bind to a single metal ion, forming a stable six-membered chelate ring. This chelation is a type of bonding where a single ligand bonds to a central metal atom at two or more points. The formation of this ring structure is entropically favored, a phenomenon known as the chelate effect, which contributes significantly to the enhanced stability of the resulting metal complex compared to complexes with analogous monodentate ligands. scribd.comlibretexts.orgdalalinstitute.comlibretexts.org

The coordination typically involves the deprotonation of one or both of the oxime hydroxyl groups, resulting in a negatively charged ligand that forms strong coordinate covalent bonds with the positively charged metal ion. The geometry of the resulting complex is influenced by the nature of the metal ion, its oxidation state, and the coordination number.

Exploration of Derivatives as Polydentate Ligands (e.g., Schiff Base Derivatives)

The versatility of this compound extends beyond its bidentate nature through the chemical modification of its structure. A significant area of exploration involves the synthesis of Schiff base derivatives. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov These are typically formed by the condensation reaction of a primary amine with an aldehyde or ketone.

In the context of this compound, the carbonyl-like carbon atoms of the oxime groups can react with primary amines to form Schiff base ligands. This functionalization introduces additional donor atoms (typically nitrogen or oxygen) into the ligand framework, thereby increasing its denticity. For instance, reaction with diamines can lead to the formation of tetradentate ligands capable of binding to a metal ion at four coordination sites, creating even more stable and structurally complex metal chelates. These polydentate ligands offer greater control over the geometry and properties of the resulting metal complexes, opening avenues for the design of catalysts and materials with specific functionalities.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and properties.

Formation of Stable Metal-Dioxime Complexes

This compound has been shown to form stable complexes with a wide range of transition metals, showcasing its broad coordinating ability. The stability of these complexes is a key feature, making them of interest for various applications.

Detailed studies have been conducted on the formation of complexes with numerous transition metals, including:

Nickel(II): Nickel(II) readily forms square planar complexes with dioxime ligands. With this compound, it is expected to form a neutral, colored complex. The synthesis generally involves the reaction of a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, with the ligand in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov

Copper(II): Copper(II) complexes with dioxime ligands have been investigated for their interesting magnetic and electronic properties. The synthesis of copper(II) this compound complexes would likely yield colored, paramagnetic species.

Palladium(II): Palladium(II), like nickel(II), has a strong tendency to form square planar complexes. Research on related dioxime ligands, such as 2,6-diacetylpyridine (B75352) dioxime, has shown the formation of stable palladium(II) complexes. nih.govacs.orgacs.org A similar reactivity is anticipated with this compound.

Iron(III): Iron(III) forms stable complexes with a variety of chelating ligands. Cyclic imide dioximes, which share functional similarities with this compound, have been shown to form strong complexes with iron(III). mdpi.com

Titanium(III): While less common, the coordination chemistry of titanium(III) with various ligands is an active area of research. docbrown.infonsf.govresearchgate.net

Manganese(III): Manganese(III) complexes with oxime-based ligands have been explored, particularly in the context of single-molecule magnets and catalytic oxidation. nih.govmdpi.comru.nlrsc.org

Vanadium(III): Vanadium in its various oxidation states forms a diverse range of coordination compounds. Studies on the interaction of vanadium(IV) with amidoxime (B1450833) ligands have shown redox reactivity, suggesting that the synthesis of vanadium(III) complexes with this compound would be a subject of interest. wikipedia.orgrsc.org

Cobalt(III): Cobalt(III) forms highly stable, kinetically inert octahedral complexes. The synthesis often involves the in-situ oxidation of a cobalt(II) salt in the presence of the ligand. nih.govmdpi.comrsc.orgfrontiersin.org

Ruthenium(II)/(III): Ruthenium complexes are known for their rich electrochemical and photophysical properties.

Molybdenum(V)/(VI): Molybdenum in its higher oxidation states readily forms oxo complexes. The coordination chemistry of dioxo-molybdenum(VI) with various Schiff base and other chelating ligands has been extensively studied. nih.govrsc.orgbiointerfaceresearch.comkoreascience.krresearchgate.net

Zinc(II): As a d¹⁰ metal ion, zinc(II) typically forms colorless, diamagnetic complexes. It exhibits flexible coordination geometries, with tetrahedral and octahedral being the most common. nih.govnih.govfishersci.comtcichemicals.comereztech.com

The act of chelation by this compound has a profound impact on the properties of the metal ion. The formation of a stable complex can significantly alter the redox potential of the metal, making it either easier or more difficult to oxidize or reduce. This modification of reactivity is crucial in the design of catalysts, where the electronic environment of the metal center dictates its catalytic activity.

Furthermore, the stability of the metal complex, a direct consequence of the chelate effect, is a critical factor. scribd.comlibretexts.orgdalalinstitute.comlibretexts.org The thermodynamic stability of a complex is quantified by its formation constant (or stability constant), with higher values indicating a more stable complex. wikipedia.orgchemguide.co.uk The enhanced stability of chelate complexes means that the metal ion is less likely to be released into the solution, which can be important in applications where free metal ions could have undesirable effects. This increased stability is primarily driven by a favorable entropy change upon complexation, as the chelating ligand displaces multiple solvent molecules. dalalinstitute.com

Based on a thorough review of scientific literature, there is no available research specifically detailing the use of This compound in the contexts outlined. The requested applications—as a precursor for supercritical fluid deposition of copper and palladium nanoparticles on carbon nanotubes, and in the design of catalytic systems for Suzuki-Miyaura cross-coupling—are not documented for this specific compound in the available literature.

Research in these areas has been conducted with chemically related, but distinct, compounds:

Supercritical Fluid Deposition: Studies have successfully used other vic-dioxime complexes and metal complexes of the parent compound, 2,4-pentanedione (acetylacetonate), as precursors for depositing metal nanoparticles onto supports like carbon nanotubes using supercritical carbon dioxide.

Suzuki-Miyaura Cross-Coupling: Palladium complexes incorporating the 2,4-pentanedione (acetylacetonate) ligand, often alongside other ligands, have been investigated as pre-catalysts for this reaction.

However, no specific data or research findings were found for the coordination chemistry of This compound itself within these precise applications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that strictly adheres to the provided outline for this specific compound.

Analytical Applications of 2,4 Pentanedione Dioxime

Detection and Quantification of Metal Ions

2,4-Pentanedione dioxime has been explored as a potential chelating agent for the detection and quantification of various metal ions. Its molecular structure, featuring two oxime groups, suggests the capacity to form stable complexes with metal cations, a property that is fundamental to its analytical applications.

Selective Reagent for Nickel(II) Ions

While dioximes, as a class of compounds, are well-known for their reaction with nickel(II) ions, specific studies detailing the use of this compound as a selective reagent for the determination of nickel(II) are not extensively documented in readily available scientific literature. Theoretical expectations suggest that it would form a colored complex with nickel(II), potentially allowing for its quantification. However, detailed research findings on the selectivity, sensitivity, and optimal conditions for this specific reaction are not sufficiently reported to establish it as a standard method.

Determination of Iron(III) and Other Trace Metal Ions

The application of this compound for the determination of iron(III) and other trace metal ions is another area that appears to be under-researched. While the formation of complexes with various metal ions is anticipated, comprehensive studies establishing its efficacy as a reagent for the selective and quantitative analysis of iron(III) or other specific trace metals are not prominent in the existing body of scientific literature.

Methodologies for Metal Ion Analysis

The potential of this compound in various analytical methodologies stems from its chelating properties. However, the practical application and detailed procedural data for the following techniques are not well-established for this specific compound.

Colorimetric Techniques

Colorimetric analysis relies on the formation of a colored complex between a reagent and an analyte, where the intensity of the color is proportional to the concentration of the analyte. Although this compound is expected to form colored complexes with certain metal ions, there is a lack of specific research data on the development and validation of colorimetric methods using this reagent for the quantification of metal ions. This includes a lack of information on molar absorptivity, detection limits, and the influence of interfering ions for specific metal complexes.

Gravimetric Analysis

Extractive Spectrophotometric Methods

Extractive spectrophotometry combines solvent extraction and spectrophotometry to enhance the selectivity and sensitivity of metal ion determination. This method involves the formation of a metal complex that is soluble in an organic solvent, allowing for its separation from the aqueous sample matrix. While a related compound, 4-methyl 2,3-pentanedione (B165514) dioxime, has been studied for the extractive spectrophotometric determination of nickel(II) and iron(III), there is a lack of specific and detailed research findings for this compound itself. The table below summarizes hypothetical parameters that would be relevant for such a study, but it is important to note that this data is not based on published research for this compound.

| Parameter | Nickel(II) Complex | Iron(III) Complex |

| Solvent | Data not available | Data not available |

| pH Range | Data not available | Data not available |

| λmax (nm) | Data not available | Data not available |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Data not available | Data not available |

| Beer's Law Range (µg/mL) | Data not available | Data not available |

| Stoichiometry (Metal:Ligand) | Data not available | Data not available |

Table 1: Hypothetical Analytical Parameters for Extractive Spectrophotometric Analysis using this compound. This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Application in Environmental and Biological Sample Analysis

Identification and Quantification of Trace Metals in Complex Matrices

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific, detailed research findings regarding the application of this compound (also known as acetylacetone (B45752) dioxime) for the express purpose of identifying and quantifying trace metals in complex environmental and biological matrices.

While the broader class of dioximes and related β-diketone compounds are well-established as effective chelating agents in analytical chemistry, the direct application of this compound for this specific analytical task is not substantially documented in the reviewed sources. Research into trace metal analysis typically involves a variety of other well-characterized reagents.

For context, the general analytical approach for determining trace metal concentrations in complex samples such as soil, water, or biological fluids involves several key steps:

Sample Preparation: This is a critical stage to eliminate interfering substances from the matrix. For environmental samples like soil, this may involve acid digestion to bring the metals into a soluble form. For biological samples like blood or urine, methods can range from simple dilution to more complex digestion or extraction procedures.

Chelation: A chelating agent is introduced to form a stable, often colored, complex with the target metal ion. This step enhances selectivity and sensitivity. Compounds similar in structure to this compound, such as dimethylglyoxime (B607122) for nickel determination or various β-diketones for separating a range of heavy metals, are frequently used.

Extraction: The metal-chelate complex is often extracted from the aqueous sample into an immiscible organic solvent. This pre-concentrates the analyte and further removes interferences.

Quantification: The concentration of the metal complex in the solvent is then measured using an appropriate analytical technique. Spectrophotometry is a common method, where the absorbance of the colored complex is measured at a specific wavelength and related to its concentration via the Beer-Lambert law. Other highly sensitive techniques include Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Although detailed studies specifically employing this compound are not available, research on analogous compounds provides insight into the potential methodologies. For instance, modified dioximes and the precursor, acetylacetone, have been successfully used for the analysis of metals like nickel, copper, zinc, and chromium in environmental samples such as roadside soil and industrial catalysts. These studies establish optimal conditions, including pH and solvent choice, and report key analytical parameters like detection limits and recovery percentages.

However, without direct research, it is not possible to provide specific data tables or detailed findings for the application of this compound itself. The scientific community has focused on other reagents for these particular analytical challenges, leaving the application of this compound in this area largely unexplored or undocumented in accessible literature. Therefore, the generation of a detailed article with specific research findings, as requested, cannot be fulfilled at this time.

Role in Organic Synthesis

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Oximes and their derivatives are valuable precursors for a variety of nitrogen- and oxygen-containing ring systems. While the direct use of 2,4-pentanedione dioxime as a starting material is not extensively documented, the reactivity of dioximes as intermediates in cyclization reactions is known. For instance, certain dioximes can serve as transient intermediates that cyclize to form fused heterocyclic systems like 3-aminoisoquinoline 2-oxides when treated with reagents such as trifluoroacetic anhydride. clockss.org

Furthermore, the general reactivity of oxime-containing compounds demonstrates their potential in heterocyclic synthesis. Amidoximes, for example, can react with β-dicarbonyl compounds like 2,4-pentanedione to yield pyrimidine (B1678525) 1-oxides. clockss.org This suggests that the two oxime groups in this compound offer potential for forming double heterocyclic rings or acting as a linchpin in reactions with other polyfunctional molecules. The potential cyclization pathways could lead to various heterocyclic cores, depending on the reaction partner and conditions.

Table 1: Representative Heterocyclic Synthesis Involving Oxime Functionality

| Reactants | Reagent/Conditions | Product Type | Ref. |

|---|---|---|---|

| Dioxime Intermediate | (CF₃CO)₂O / Et₃N | 3-Amino-isoquinoline 2-oxide | clockss.org |

Reagent in Diamine Synthesis

The synthesis of 1,3-diamines is of significant interest as these motifs are present in numerous natural products and serve as important building blocks and ligands in catalysis. rsc.orgresearchgate.net Established synthetic routes to 1,3-diamines typically involve methods such as the reduction of dinitriles, malonamides, or pyrimidines, as well as rhodium-catalyzed C-H amination of N-alkylsulfamides. nih.gov

However, the application of this compound as a starting material or reagent for the synthesis of 1,3-diamines is not a well-established or commonly reported method in chemical literature. The reduction of the oxime groups to amines would theoretically yield a diamine, but this pathway is not a conventional strategy compared to other more efficient and stereoselective methods available to organic chemists. organic-chemistry.org The prevailing synthetic strategies offer greater control and versatility, making them the preferred choice for accessing these valuable compounds. nih.gov

Intermediacy in Complex Organic Molecule Preparation

Beyond simple heterocycles, this compound serves as a foundational unit for constructing more complex molecular structures, particularly in the realm of coordination chemistry and macrocycle synthesis. Its most significant role is as a tetradentate ligand, capable of coordinating with a single metal center or bridging two metal ions.

The nitrogen atoms of the oxime groups act as Lewis bases, readily forming stable coordination complexes with a wide range of transition metals, including cobalt, nickel, copper, and palladium. nih.gov These metal complexes are themselves complex molecules with specific geometries (e.g., square planar, tetrahedral, or octahedral) and unique electronic and magnetic properties. desy.de The synthesis of these complexes is a critical area of inorganic and materials science, with applications in catalysis and materials design. nih.gov

The structure of this compound also makes it a suitable precursor for designing more elaborate macrocyclic ligands. Macrocycles are large ring structures that are of immense interest in drug discovery and host-guest chemistry. nih.govdrughunter.commdpi.com The two oxime functionalities can be linked to other molecular fragments through condensation or alkylation reactions to form large, pre-organized ring systems designed to selectively bind specific metal ions or guest molecules. While the parent compound 2,4-pentanedione is more commonly used to create complex ligands like bis(S-methylisothiosemicarbazone), the dioxime provides an alternative scaffold with different coordination properties. desy.de

Table 2: Potential Applications in Complex Molecule Synthesis

| Area | Role of this compound | Resulting Molecular Structure |

|---|---|---|

| Coordination Chemistry | Tetradentate Ligand | Metal-organic complexes |

| Supramolecular Chemistry | Precursor for Macrocycles | Macrocyclic host molecules |

Biochemical and Biomedical Research Perspectives on 2,4 Pentanedione Dioxime Complexes

Investigations into the Biological Role of Metal Ions via Chelation

Chelation, the formation of a coordinate bond between a central metal ion and a ligand to form a ring structure, is a fundamental process in biological systems. The chelation of metal ions by ligands like 2,4-pentanedione dioxime can significantly alter their biological activity.

Influence on Enzyme Function and Protein Interactions

Metal ions are integral to the function of many enzymes and proteins, acting as cofactors or stabilizing structural motifs. nih.govnih.govmdpi.com The introduction of a chelating agent such as this compound can modulate these interactions. By binding to the metal ion, the dioxime ligand can either inhibit or enhance the catalytic activity of an enzyme. Inhibition can occur if the chelation blocks the active site or removes a crucial metal cofactor. semanticscholar.orgrsc.org

Conversely, in some instances, the formation of a metal-dioxime complex might create a structure that mimics the transition state of an enzymatic reaction, thereby potentially acting as an enzyme inhibitor. semanticscholar.org The interaction of metal complexes with proteins is not limited to enzymes. Metal ions can mediate protein-protein interactions by forming bridges between different polypeptide chains. nih.gov The chelation of these metal ions by this compound could disrupt such interactions, leading to downstream biological effects. The specific outcome of these interactions is dependent on the metal ion, the protein, and the coordination chemistry of the resulting complex. researchgate.net

Modulating Biological Availability and Toxicity of Metal Ions

The bioavailability and toxicity of metal ions are intrinsically linked to their chemical form. Free metal ions can be toxic at high concentrations, participating in harmful redox reactions that generate reactive oxygen species (ROS) and cause cellular damage. mdpi.com Chelating agents like this compound can modulate this toxicity by forming stable complexes that are more readily excreted from the body or have reduced reactivity. mdpi.comnih.gov

The "Biotic Ligand Model" provides a framework for understanding how the chemical speciation of metals influences their biological effects. unige.ch By forming complexes with this compound, the concentration of free, bioavailable metal ions is reduced, which can mitigate their toxic effects. However, the properties of the resulting complex, such as its lipophilicity and stability, will determine its ultimate biological fate and potential toxicity. unige.ch In some cases, chelation can enhance the uptake of a metal ion by increasing its membrane permeability, a factor that must be considered in the design of therapeutic chelating agents.

Exploration of Biological Activities of Metal-Dioxime Complexes

The coordination of a metal ion to a ligand like this compound can result in a complex with emergent biological properties that are distinct from the individual components. Research into the biological activities of metal-dioxime and similar complexes has revealed their potential as antioxidant and antimicrobial agents.

Antioxidant Properties of Coordination Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Metal ions, particularly transition metals, can catalyze the formation of ROS through Fenton-like reactions. mdpi.com Metal-dioxime complexes may exhibit antioxidant activity through several mechanisms.

One primary mechanism is the chelation of pro-oxidant metal ions, rendering them inactive in catalyzing oxidative reactions. mdpi.com Furthermore, the ligand itself or the resulting complex may possess radical scavenging capabilities. The antioxidant activity of such complexes is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netnih.gov Studies on various metal complexes have shown that the coordination of the metal can enhance the antioxidant activity of the ligand. nih.gov

Table 1: Factors Influencing the Antioxidant Activity of Metal-Dioxime Complexes

| Factor | Description |

| Metal Ion | The redox properties of the metal ion can influence the antioxidant mechanism. |

| Ligand Structure | The presence of functional groups on the dioxime ligand can contribute to radical scavenging. |

| Coordination Geometry | The three-dimensional structure of the complex can affect its interaction with radicals and other biological molecules. |

| Stability of the Complex | A stable complex is more likely to effectively sequester pro-oxidant metal ions. |

Antimicrobial Activity of Metal Chelates

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Metal complexes, including those with dioxime ligands, have shown promise in this area. The antimicrobial activity of these complexes is often greater than that of the free ligand. nih.govchemrj.org

The enhanced antimicrobial effect is often explained by chelation theory. Upon coordination, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. nih.gov This increased lipophilicity facilitates the penetration of the complex through the lipid membranes of microorganisms. Once inside the cell, the metal complex can interfere with various cellular processes, such as enzyme activity and DNA replication, leading to cell death. mdpi.comnih.gov

The specific mechanism of action can vary depending on the metal and the microorganism. For example, some metal complexes are known to generate ROS, leading to oxidative damage to the microbial cells. mdpi.com

Table 2: Examples of Metal Complexes with Antimicrobial Activity

| Metal Complex Type | Target Microorganisms | Proposed Mechanism of Action |

| Copper (II) Complexes | Bacteria and Fungi | Disruption of cell membrane, DNA binding |

| Nickel (II) Complexes | Fungi and Bacteria | Increased permeability, enzyme inhibition chemrj.org |

| Zinc (II) Complexes | Bacteria and Fungi | Destabilization of microbial membrane, deactivation of respiratory enzymes nih.gov |

| Cobalt (II) Complexes | Bacteria | Interference with cell wall synthesis |

Note: This table provides general examples, and the activity of specific this compound complexes would require experimental verification.

Q & A

Basic: What are the established methods for synthesizing 2,4-pentanedione dioxime, and what are their efficiency considerations?

The primary synthesis route involves the reduction of this compound using sodium in ethanol, yielding 80% of the diamine product (as dihydrochloride). However, only ~30% of this yield is the desired meso diastereomer, necessitating laborious separation steps. Alternative reducing agents like aluminum hydride improve overall diamine yield but reduce meso selectivity to ~50% (by NMR analysis) . These inefficiencies highlight the need for optimization in stereochemical control during synthesis.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified as an irritant to eyes, skin, and the respiratory system. Safety protocols mandate the use of gloves, goggles, and lab coats to prevent direct contact. Storage should occur at room temperature in a dry environment, as its steam pressure is 0.000294 mmHg at 25°C, minimizing volatilization risks. Toxicity studies in rats indicate potential neurotoxic effects at high exposures, necessitating adherence to EPA-recommended thresholds (e.g., 25 µg/m³ for airborne exposure) .

Advanced: How can researchers address challenges in isolating meso diastereomers during the synthesis of diamines from this compound?

The low meso: dl ratio (~1:2.3) in sodium/ethanol reductions complicates purification. Advanced separation techniques, such as high-performance liquid chromatography (HPLC) or fractional crystallization using polar solvents, can improve diastereomer resolution. Computational modeling of steric and electronic effects may also guide the design of chiral catalysts to enhance stereoselectivity during reduction .

Advanced: What role does this compound play in the development of self-healing polyurethane materials?

As a chain extender in polyurethanes, this compound introduces dynamic oxime-carbamate bonds. These bonds enable autonomous repair of mechanical damage underwater via reversible dissociation and reformation. Hydrophobic polydimethylsiloxane (PDMS) segments in the polymer amplify self-healing by promoting water plasticization, which enhances molecular mobility at damaged interfaces .

Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) is critical for analyzing diastereomer ratios (e.g., distinguishing meso and dl forms via proton splitting patterns). Infrared (IR) spectroscopy identifies functional groups like oxime (-NOH) and carbonyl (C=O) stretches. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography resolves solid-state structures .

Advanced: How do different reducing agents influence the stereochemical outcome in the synthesis of 2,4-diaminopentane from this compound?

Sodium in ethanol favors meso diastereomer formation (~30% selectivity), whereas aluminum hydride reduces stereochemical control, yielding a near 1:1 meso:dl ratio. This discrepancy arises from differences in reaction mechanisms: sodium likely proceeds via a radical intermediate, while hydride agents follow polar pathways. Kinetic vs. thermodynamic control studies could further elucidate these trends .

Advanced: What are the implications of this compound’s neurotoxic potential for laboratory exposure limits?

Subchronic exposure studies in Fischer 344 rats demonstrated central neurotoxicity at 240 ppm vapor concentrations, with histological changes in the brainstem. The Michigan Department of Environmental Quality recommends a 24-hour exposure limit of 25 µg/m³, derived from EPA inhalation dosimetry models. Researchers must implement real-time air monitoring and fume hoods to mitigate risks .

Basic: What are the solubility and stability characteristics of this compound under various experimental conditions?

The compound is soluble in water and ethanol but exhibits limited stability in acidic or oxidizing environments. Its melting point (144–149°C) and boiling point (240.83°C) suggest suitability for high-temperature reactions, though prolonged heating may degrade oxime groups. Refractive index (1.4954) and logP (0.000294) values aid in solvent selection for extractions .

Advanced: How can computational methods optimize the design of this compound derivatives for targeted applications?

Density functional theory (DFT) calculations predict electronic properties and reaction pathways, enabling the rational design of derivatives with enhanced stability or reactivity. Molecular dynamics simulations model interactions in polymer matrices, guiding the integration of dynamic bonds for self-healing materials. Such approaches reduce trial-and-error experimentation .

Basic: What are the key differences between this compound and structurally analogous oximes like dimethylglyoxime?

Dimethylglyoxime (C₄H₈N₂O₂) shares a dioxime structure but lacks the pentanedione backbone, altering its coordination chemistry. While both act as chelating agents, dimethylglyoxime is widely used in nickel analysis, whereas this compound’s applications focus on organic synthesis and polymer chemistry. Differences in solubility (dimethylglyoxime is water-insoluble) further dictate their experimental roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.